

# Pelecopan BCX9930 complement factor D inhibitor

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## Compound Focus: Pelecopan

CAS No.: 2378380-49-3

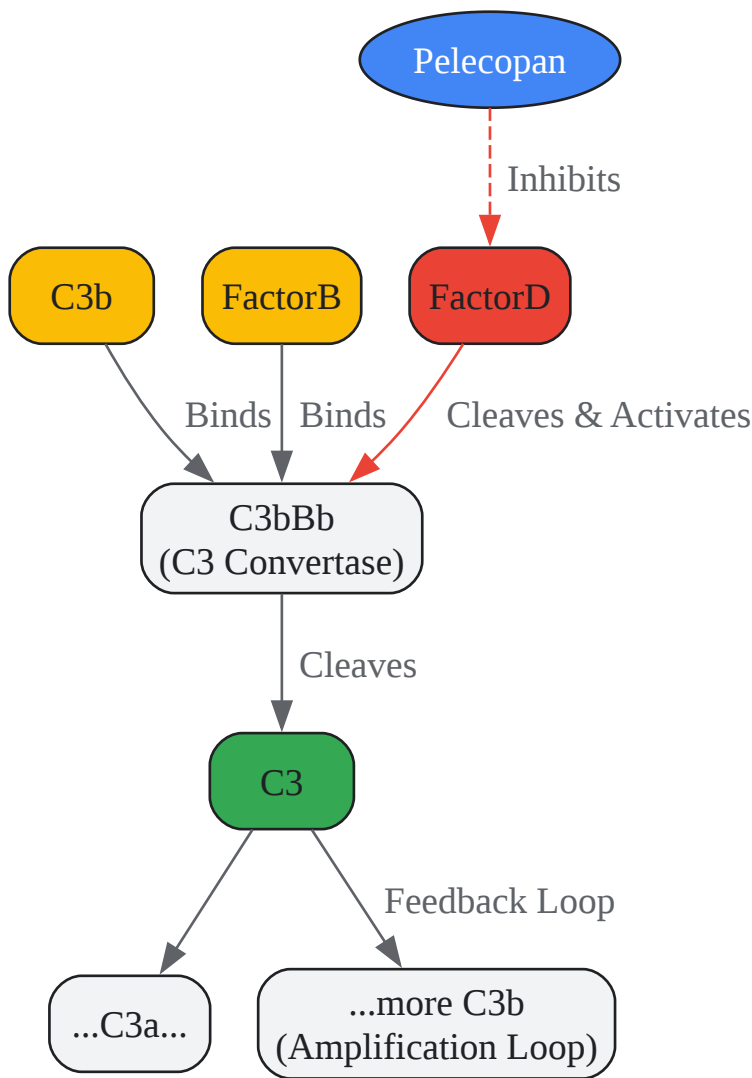
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## Mechanism of Action and Preclinical Profile

**Pelecopan** (BCX9930) is a small molecule drug that acts as a **potent, selective, and orally active inhibitor of complement factor D (CFD)**, a serine protease critical for the activation and amplification of the alternative pathway (AP) of the complement system [1] [2]. By inhibiting factor D, **Pelecopan** blocks the cleavage of factor B bound to C3b, preventing the formation of the C3 convertase (C3bBb) and subsequent amplification of the complement cascade [1]. This action controls both intravascular and extravascular hemolysis, which is particularly relevant in paroxysmal nocturnal hemoglobinuria (PNH) and other AP-mediated diseases [2].

The following diagram illustrates the role of factor D in the complement system's alternative pathway and the site of inhibition by **Pelecopan**.



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The table below summarizes key preclinical biochemical and cellular activity data for **Pelecopan**.

Assay Description	IC <sub>50</sub> Value	Citation
Inhibition of purified human factor D	14.3 nM	[1] [3]
Inhibition of factor B cleavage bound to C3b	28.1 nM	[1]
Inhibition of AP-mediated hemolysis (rabbit erythrocytes)	29.5 nM	[1] [4]
Suppression of C3 fragment deposition on PNH erythrocytes	39.3 nM	[2]

Assay Description	IC <sub>50</sub> Value	Citation
Selectivity: IC <sub>50</sub> against other serine proteases (e.g., thrombin, FXa)	>28 μM	[2]

## Clinical Development and Pharmacokinetics

**Pelecopan** has been evaluated in clinical trials for several complement-mediated conditions, including **paroxysmal nocturnal hemoglobinuria (PNH)**, **C3 glomerulopathy**, and **IgA nephropathy** [5] [6]. However, its **highest development phase was Phase 2, and it has since been discontinued** for all indications [5] [6].

A first-in-human, randomized, placebo-controlled study in healthy participants established the foundational safety, pharmacokinetic (PK), and pharmacodynamic (PD) profile [7]. The key findings are summarized below.

Parameter	Findings
<b>Dosing</b>	Single (10-2000 mg) and multiple doses (50-500 mg Q12h; 1000-2000 mg Q24h)
<b>Plasma Exposure</b>	Approximately dose-proportional
<b>Effective Half-life (t<sub>1/2</sub>)</b>	6.45 - 7.75 hours (at steady state with Q12h dosing)
<b>Time to Max Concentration (T<sub>max</sub>)</b>	Similar across all doses
<b>PD Effect</b>	Rapid, potent, dose-dependent AP inhibition. Doses ≥200 mg Q12h achieved >98% suppression of AP activity over the full dosing interval.
<b>Safety</b>	Safe and generally well-tolerated; no clinically significant dose-related trends in adverse events

A proof-of-concept study in PNH patients with an inadequate response to C5 inhibitors (e.g., eculizumab or ravulizumab) demonstrated the potential clinical benefit of **Pelecopan** [8]. The study showed that adding

**Pelecopan** (200-500 mg BID) to a C5 inhibitor for 28 days resulted in:

- **Increase in mean hemoglobin levels** from 8.9 g/dL to 12.3 g/dL [8].
- **Decrease in absolute reticulocyte count (ARC)**, indicating reduced bone marrow stress [8].
- **Reduced transfusion requirements** [8].
- **Improved patient-reported fatigue scores** [8].
- The most common drug-related adverse events were self-limited **rash and dizziness** [8].

## Experimental Protocols from Key Studies

For research purposes, here are the methodologies from several critical experiments.

### In Vitro Protocol: Inhibition of AP-Mediated Hemolysis [1]

- **Objective:** To determine the  $IC_{50}$  of **Pelecopan** for inhibiting complement-mediated hemolysis of rabbit red blood cells (rRBCs).
- **Method:** rRBCs were chosen as they are susceptible to human complement AP. rRBCs were incubated with 2.5% normal human serum (NHS) in veronal-buffered saline (VBS) containing various concentrations of **Pelecopan**.
- **Controls:** Background hemolysis (VBS only) and 100% hemolysis (water).
- **Procedure:** The reaction mixture was incubated at 37°C for 30 minutes, centrifuged, and the absorbance of the supernatant was measured at 412 nm. The percentage hemolysis was calculated and plotted against the inhibitor concentration to determine the  $IC_{50}$ .

### In Vivo Protocol: Pharmacodynamics in Primates [2]

- **Objective:** To evaluate the ex vivo AP inhibitory activity of **Pelecopan** in non-human primates.
- **Model:** Rhesus monkeys.
- **Dosing:** **Pelecopan** was administered orally at 100 mg and 200 mg twice daily (BID).
- **Sample Collection:** Blood samples were collected at predetermined time points post-dosing.
- **Analysis:** Serum AP activity was measured using an ELISA-based assay that quantifies the deposition of C3b fragments on a specific activating surface. The results demonstrated that **Pelecopan** completely suppressed AP activity in serum.

### Clinical Protocol: First-in-Human Study Design [7]

- **Trial Design:** Randomized, double-blind, placebo-controlled study.
- **Participants:** 152 healthy participants (122 received BCX9930, 30 received placebo).
- **Cohorts:** Seven single-dose cohorts (10-2000 mg) and eight multiple-dose cohorts (50-500 mg Q12h; 1000-2000 mg Q24h).

- **Endpoints:**
  - **Safety & Tolerability:** Clinical and laboratory monitoring, adverse events.
  - **Pharmacokinetics (PK):** Plasma concentrations measured using validated liquid chromatography-dual mass spectrometry.
  - **Pharmacodynamics (PD):** AP activity assessed using multiple functional assays.

## Interpretation and Research Implications

The data on **Pelecopan** demonstrates that **oral inhibition of complement factor D is a viable therapeutic strategy** for controlling the alternative pathway. Its ability to address both intravascular and extravascular hemolysis positioned it as a promising candidate for PNH, particularly for patients with an inadequate response to C5 inhibitors [8]. Despite its discontinuation, the compound remains a valuable tool for understanding complement biology and serves as a benchmark for other factor D inhibitors in development.

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